![molecular formula C18H21F3N8 B2378067 N-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-胺 CAS No. 2034330-12-4](/img/structure/B2378067.png)

N-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

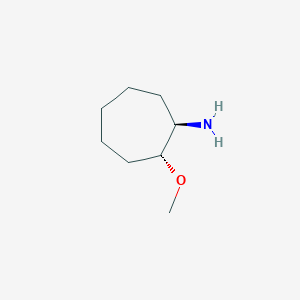

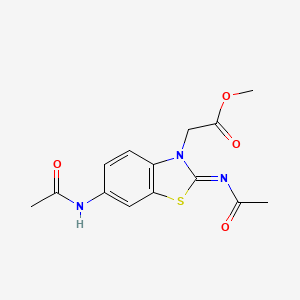

The compound “N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a nitrogen-containing heterocyclic compound . It is related to the pyrazolopyrimidine class of compounds, which are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The compound also contains a piperidin-4-amine group and a pyrimidin-4-yl group .科学研究应用

- 该化合物的潜在应用在于运动员的反兴奋剂控制。 研究人员已经开发出针对人脱唾液酸红细胞生成素 (EPO) 的抗体,可用于确认运动员样本中重组 EPO 的存在 。 EPO 是一种刺激红细胞生成的激素,滥用会导致运动成绩提高。 检测合成 EPO 对维护公平竞争至关重要。

体育反兴奋剂控制:

未来方向

作用机制

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cell lines .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and the induction of apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .

属性

IUPAC Name |

1,6-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N8/c1-10-23-14(18(19,20)21)8-15(24-10)29-6-4-12(5-7-29)27-16-13-9-22-28(3)17(13)26-11(2)25-16/h8-9,12H,4-7H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHUNPKJYHSCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC(=N3)C)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)

![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)

![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)

![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)